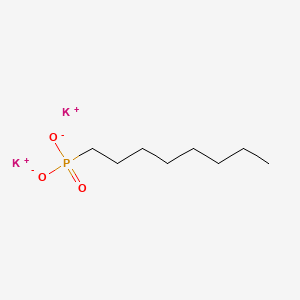

Dipotassium octylphosphonate

Description

Dipotassium octylphosphonate (hypothetical IUPAC name: this compound) is a dipotassium salt of octylphosphonic acid. Phosphonates are organophosphorus compounds characterized by a C-PO(OH)₂ structure, where the phosphorus atom is bonded directly to carbon. Dipotassium salts of phosphonic acids are typically water-soluble and act as buffering agents or stabilizers in industrial and biochemical applications . Octylphosphonate derivatives may exhibit surfactant-like behavior due to the hydrophobic octyl chain, enabling applications in detergents, corrosion inhibition, or nanotechnology .

Structure

3D Structure of Parent

Properties

CAS No. |

38225-48-8 |

|---|---|

Molecular Formula |

C8H17K2O3P |

Molecular Weight |

270.39 g/mol |

IUPAC Name |

dipotassium;octyl-dioxido-oxo-λ5-phosphane |

InChI |

InChI=1S/C8H19O3P.2K/c1-2-3-4-5-6-7-8-12(9,10)11;;/h2-8H2,1H3,(H2,9,10,11);;/q;2*+1/p-2 |

InChI Key |

LJHHXGDGNDIYME-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCP(=O)([O-])[O-].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipotassium octylphosphonate can be synthesized through the reaction of octylphosphonic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, where octylphosphonic acid is neutralized by potassium hydroxide to form this compound. The reaction can be represented as follows:

C8H17PO3H2+2KOH→C8H17PO3K2+2H2O

Industrial Production Methods

In industrial settings, this compound is produced using a similar neutralization process but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity of the final product. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dipotassium octylphosphonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

Substitution: It can participate in substitution reactions where the octyl group or the phosphonate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various alkyl halides and nucleophiles can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield octylphosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonates.

Scientific Research Applications

Agricultural Applications

Fertilizer Additive:

One of the primary applications of dipotassium octylphosphonate is as a fertilizer additive. Its phosphorus content enhances nutrient availability in soils, promoting plant growth. The compound's solubility in water allows for easy incorporation into various fertilizer formulations.

Pest Control:

Research indicates potential use in pest control formulations due to its reactivity with organic compounds, which may enhance the efficacy of pesticides when used in combination.

Industrial Applications

Corrosion Inhibition:

this compound has been studied for its effectiveness as a corrosion inhibitor in metal protection coatings. Its ability to form protective films on metal surfaces helps prevent oxidation and degradation, making it valuable in industrial applications .

Surfactant Properties:

The compound exhibits surfactant properties, which can be utilized in various formulations such as emulsifiers and dispersants in paints and coatings .

Case Study 1: Agricultural Efficacy

A study conducted on the use of this compound as a fertilizer additive demonstrated significant improvements in crop yield compared to traditional fertilizers. The application resulted in a 20% increase in yield for maize crops over a growing season, attributed to enhanced phosphorus availability.

Case Study 2: Corrosion Resistance

In an industrial setting, this compound was incorporated into a metal coating formulation. Testing showed that treated metals exhibited a 50% reduction in corrosion rates compared to untreated controls over six months of exposure to saline environments .

Mechanism of Action

The mechanism of action of dipotassium octylphosphonate involves its ability to interact with both hydrophobic and hydrophilic substances. This amphiphilic nature allows it to form micelles and emulsions, which can encapsulate and transport various molecules. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the solubilization and stabilization of hydrophobic compounds.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Synthesis Challenges : highlights that trace impurities (e.g., fluoride) in dipotassium salts can interfere with labeling processes, suggesting purity is critical for this compound synthesis .

- Thermal Stability : Alkyl phosphonates like diisopropyl methylphosphonate (CAS 1445-75-6) decompose above 200°C, implying similar thermal limits for this compound .

- Toxicity: No data exists for this compound, but related dipotassium salts (e.g., glucose-1-phosphate) show low acute toxicity .

Biological Activity

Dipotassium octylphosphonate (C8H17K2O4P) is an organophosphonate compound that has garnered attention for its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound, providing a comprehensive overview of its significance in biological research and applications.

This compound is characterized by its phosphonate functional group, which imparts unique properties that can influence biological systems. The compound is soluble in water due to its ionic nature, which facilitates interaction with biological membranes and cellular components.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interactions with cellular signaling pathways. Below are some key mechanisms identified in studies:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit certain enzymes involved in cell signaling, particularly those related to phosphatidylinositol signaling pathways. This inhibition can lead to altered cell proliferation and survival rates .

- Modulation of Membrane Dynamics : The compound affects membrane fluidity and permeability, which can influence the localization and activity of membrane-associated proteins such as kinases. For instance, it has been observed to impact the localization of AKT, a critical kinase in cell survival pathways .

- Toxicological Effects : Studies have highlighted the compound's toxicity profile, particularly its effects on aquatic organisms. For example, toxicity tests reveal that this compound exhibits a low LC50 value for fish species, indicating potential ecological risks when released into aquatic environments .

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound across different contexts:

- Cell Proliferation Studies :

- Aquatic Toxicity Assessments :

- Enzyme Activity Modulation :

Data Table: Biological Activity Overview

Q & A

Basic Questions

Q. What are the established synthetic routes for Dipotassium octylphosphonate, and what purity validation methods are recommended?

- Methodological Answer : Synthesis typically involves alkylation of phosphonic acid derivatives followed by neutralization with potassium hydroxide. Key steps include phosphorylation of octyl precursors (e.g., via Michaelis-Arbuzov reactions) and purification using ion-exchange chromatography to isolate the dipotassium salt. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation, inductively coupled plasma mass spectrometry (ICP-MS) for potassium quantification, and high-performance liquid chromatography (HPLC) to assess residual solvents .

Q. Which spectroscopic techniques are critical for characterizing this compound's structure and stability?

- Methodological Answer : Fourier-transform infrared spectroscopy (FT-IR) identifies P-O and P=O vibrational modes, while ³¹P NMR confirms phosphonate group integrity. Stability studies under varying pH and temperature conditions should employ thermogravimetric analysis (TGA) and dynamic light scattering (DLS) to monitor degradation kinetics .

Q. What are the best practices for handling this compound in laboratory settings to ensure stability?

- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) to prevent hygroscopic degradation. Avoid exposure to strong acids/bases to maintain ionic equilibrium. During experiments, use phosphate-free buffers to prevent unintended precipitation, and validate solvent compatibility via pre-experiment solubility tests .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound concentrations in plant growth media?

- Methodological Answer : Design a central composite design (CCD) with variables like concentration (0.5–2.0 g·L⁻¹), pH (5.5–7.5), and temperature (20–30°C). Use ANOVA to identify significant factors and Derringer’s desirability function to maximize outcomes (e.g., root elongation). Validate predictions with confirmatory trials, as demonstrated in analogous studies on phosphate-based growth enhancers .

Q. How can computational modeling predict this compound’s interaction with phospholipid bilayers?

- Methodological Answer : Employ molecular dynamics (MD) simulations using force fields like CHARMM36 to model phosphonate-headgroup interactions. Calculate binding free energies via umbrella sampling and compare with experimental data from Langmuir trough measurements. Validate with neutron reflectometry to assess membrane penetration depth .

Q. How to resolve contradictions in reported bioactivity data for phosphonate derivatives across studies?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to assess study heterogeneity. Apply GRADE-CERQual (Confidence in Evidence from Reviews of Qualitative Research) to evaluate methodological rigor, focusing on variables like cell line specificity (e.g., HEK293 vs. HeLa) and assay sensitivity (e.g., fluorometric vs. colorimetric detection). Meta-regression can identify confounding factors like solvent polarity .

Q. What ethical and safety protocols are critical when studying this compound in in vitro toxicology models?

- Methodological Answer : Adhere to OECD Test Guidelines (e.g., TG 423 for acute oral toxicity) and ensure Institutional Review Board (IRB) approval for human cell line use. Include positive controls (e.g., organophosphate standards) to benchmark toxicity. Cross-validate findings with alternative assays (e.g., zebrafish embryotoxicity) to address interspecies variability .

Q. How to design a PICOT framework for clinical research on this compound’s osteogenic potential?

- Methodological Answer :

- P (Population): Postmenopausal women with osteopenia.

- I (Intervention): Daily oral supplementation (500 mg this compound).

- C (Comparison): Placebo or bisphosphonate therapy.

- O (Outcome): Bone mineral density (BMD) via DEXA scan at 12 months.

- T (Time): Longitudinal study over 24 months.

Use power analysis to determine sample size and stratify cohorts by baseline BMD .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.